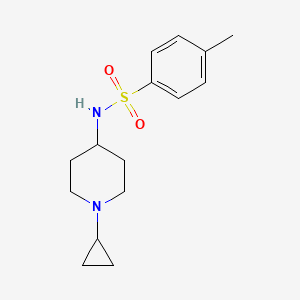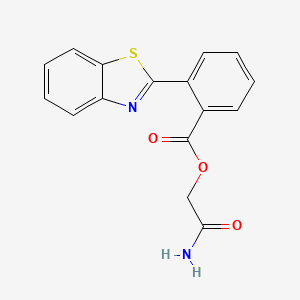![molecular formula C13H9N5O B7476562 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476562.png)
1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile, also known as POMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. POMT belongs to the class of triazole compounds that have been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile is not fully understood. However, it is believed that 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to inhibit the activity of the enzyme sterol 14α-demethylase, which is involved in the biosynthesis of ergosterol in fungi. This inhibition leads to the disruption of the fungal cell membrane and ultimately results in cell death.
Biochemical and physiological effects:
1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition leads to the reduction of inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile is its broad-spectrum activity against various biological targets. This makes it a promising candidate for the development of new drugs. However, one of the limitations of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the research on 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile. One direction is to investigate its potential applications in the treatment of various diseases, including cancer and fungal infections. Another direction is to explore the structure-activity relationship of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile and to develop new analogs with improved properties. Additionally, the development of new methods for the synthesis of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile could lead to increased accessibility and availability of this compound for research purposes.
In conclusion, 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile is a promising compound with potential applications in drug discovery and development. Its broad-spectrum activity and various biological effects make it a valuable candidate for further research. The development of new methods for the synthesis of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile and the exploration of its structure-activity relationship could lead to the development of new drugs with improved properties.
Synthesis Methods
The synthesis of 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile involves the reaction of 5-phenyl-2-amino-1,3-oxazole with 1-(chloromethyl)-1,2,4-triazole-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction yields 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile as a white crystalline solid with a high purity.
Scientific Research Applications
1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antitumor, and antiviral properties. 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells. It has also been found to have potent antifungal activity against various fungal strains.
properties
IUPAC Name |
1-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O/c14-6-12-16-9-18(17-12)8-13-15-7-11(19-13)10-4-2-1-3-5-10/h1-5,7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJGNDZAZBAESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CN3C=NC(=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-3-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7476484.png)
![8-Methyl-3-[[2-(trifluoromethyl)phenyl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476489.png)
![1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7476491.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476492.png)
![2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7476512.png)
![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]quinazolin-4-one](/img/structure/B7476513.png)
![4-oxo-N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7476517.png)
![1-[2-(3-Bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476525.png)
![3-[2-(4-carbamoylanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B7476537.png)
![3-[[[6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]amino]methyl]benzonitrile](/img/structure/B7476551.png)
![1-[2-(2,5-Dimethylthiophen-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476572.png)
![2-(3-cyano-1,2,4-triazol-1-yl)-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B7476580.png)
